![molecular formula C7H10O3 B068200 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 168141-96-6](/img/structure/B68200.png)
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid represents a fascinating subject in the domain of organic chemistry, especially regarding its synthesis, analysis, and the chemical properties it exhibits. This compound, like many in its class, serves as an intermediate in synthesizing a broad range of chemical products used across different sectors, from pharmaceuticals to materials science.
Synthesis Analysis
The synthesis of 2-Oxabicyclo[4.1.0]heptane derivatives involves controllable and selective catalytic oxidation processes. The challenge lies in achieving specific oxidation states and functional groups due to the multiple potential reaction sites on the cyclohexene precursor, which can lead to a variety of products including 7-oxabicyclo[4.1.0]heptane (Cao et al., 2018). This process underscores the synthetic value of these compounds, given their broad applicability in the chemical industry.
Scientific Research Applications
Production and Use in Cured Resins : A compound closely related to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid was used in the United States until 1965 for the manufacture of cured resins (IARC Monographs, 1999).
Synthesis in Anticapsin Studies : The α-amino-5-oxo-7-oxabicyclo[4.1.0]heptane-2-propanoic acid framework, a structure related to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, was generated in the context of synthesizing anticapsin and similar compounds. This involved base-catalyzed fragmentation of related compounds (Crossley & Stamford, 1994).
Role in Synthesizing A2a Receptor Antagonists : The enantioselective synthesis of a derivative of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid was detailed for its potential use in synthesizing A2a receptor antagonists (Wirz, Spurr, & Pfleger, 2010).
Utility in Organic Chemistry : A variant of this compound, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, was synthesized and studied for its catalytic potential in organic reactions, particularly in aldol reactions (Armstrong, Bhonoah, & White, 2009).
Applications in HIV Research : Derivatives of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid were synthesized and evaluated for their anti-HIV activity. The results indicated comparable therapeutic indexes to existing compounds, with lower toxicity in some cases (Song Dan-qing, 2009).
Synthesis of Analogues for Medicinal Chemistry : The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine was reported, highlighting the utility of these compounds in medicinal chemistry (Hart & Rapoport, 1999).
Herbicide Action Research : The compound was investigated for its selective herbicidal action on different grass species, offering insights into its absorption, translocation, metabolism, and specific action mechanisms (Turgeon, Penner, & Meggitt, 1972).
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
As a research compound, it’s likely that its interactions with its targets lead to changes in protein function or expression .
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Pharmacokinetics
Its physical properties, such as a predicted melting point of 59.36° C and a predicted boiling point of 290.7° C at 760 mmHg, may influence its bioavailability .
Result of Action
As a research compound, its effects likely depend on the specific experimental context .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid . .
Safety and Hazards
properties
IUPAC Name |
2-oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSGWOCFUFUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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